(4-Chloro-3-nitrobenzyl)amine hydrochloride
Description
Historical Context and Discovery
The historical development of this compound can be traced to the broader evolution of aromatic amine chemistry during the mid-twentieth century. The compound represents part of a systematic exploration of substituted benzylamine derivatives that began with fundamental research into nitroaromatic compounds and their transformations. Early patent literature from the 1950s documented related synthetic pathways involving chloronitrobenzene derivatives, establishing foundational methodologies that would eventually lead to the development of specialized benzylamine compounds.
The systematic cataloging of this compound emerged through collaborative efforts between academic institutions and industrial research laboratories, particularly as the pharmaceutical industry expanded its focus on aromatic amine intermediates during the latter half of the twentieth century. Chemical databases began formally recognizing this compound with assigned registry numbers, including the Chemical Abstracts Service number 116599-39-4, which facilitated standardized identification and research coordination. The compound's characterization benefited from advances in analytical chemistry, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enabled precise structural confirmation.
Research institutions developed specialized synthesis protocols for this compound as part of broader investigations into substituted benzylamine derivatives. The methodological approaches initially relied on traditional organic synthesis techniques involving nitration of chlorotoluene precursors followed by sequential chemical transformations to introduce the aminomethyl functionality. These early synthetic efforts established the fundamental chemical pathways that remain relevant for contemporary production methods.
Significance in Organic Chemistry
This compound occupies a unique position in organic chemistry due to its distinctive electronic properties imparted by the combination of electron-withdrawing substituents. The presence of both chlorine and nitro groups on the aromatic ring creates a highly electronically activated system that exhibits enhanced reactivity toward nucleophilic substitution reactions compared to unsubstituted benzylamine derivatives. This enhanced reactivity profile makes the compound particularly valuable as a synthetic intermediate in complex organic transformations.
The compound demonstrates exceptional utility in cross-coupling reactions, particularly those involving palladium-catalyzed methodologies. Research has established that the chlorine substituent provides an excellent leaving group for various coupling reactions, while the nitro group serves as an activating influence that facilitates these transformations under relatively mild reaction conditions. These properties have made the compound an important building block for the synthesis of more complex aromatic systems.
Chemical modification studies have revealed that this compound can undergo selective reductive transformations of the nitro group while preserving the chlorine substituent under carefully controlled conditions. This selective reactivity enables synthetic chemists to access a diverse array of related compounds through sequential chemical modifications. The compound also serves as a precursor for the preparation of heterocyclic systems through cyclization reactions involving the amino functionality.
The stereochemical considerations associated with this compound are relatively straightforward due to the absence of chiral centers in the molecular structure. However, the compound can participate in reactions that generate new stereocenters, making it valuable for asymmetric synthesis applications when appropriate chiral auxiliaries or catalysts are employed.
Classification and Chemical Family
This compound belongs to the chemical family of substituted benzylamines, which represent a broad class of aromatic amine compounds characterized by an aminomethyl group attached to a benzene ring bearing various substituents. Within this family, the compound is specifically classified as a polysubstituted benzylamine due to the presence of multiple functional groups on the aromatic ring.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being (4-chloro-3-nitrophenyl)methanamine hydrochloride. Alternative nomenclature systems may refer to the compound as 4-chloro-3-nitrobenzylamine hydrochloride, reflecting the benzylamine structural motif. The compound can also be classified within the broader category of nitroaromatic compounds due to the presence of the nitro functional group.
From a structural perspective, the compound exhibits characteristics typical of aromatic amines, including resonance stabilization of the aromatic ring system and the ability to participate in hydrogen bonding through the amino functionality. The hydrochloride salt form enhances the compound's stability and solubility properties compared to the free base form. The salt formation also facilitates handling and storage under standard laboratory conditions.
| Chemical Classification | Category |
|---|---|
| Primary Chemical Family | Substituted Benzylamines |
| Secondary Classification | Nitroaromatic Compounds |
| Functional Group Category | Primary Amines (as hydrochloride salt) |
| Substituent Pattern | 1,2,4-Trisubstituted Benzene |
| Salt Form Classification | Amine Hydrochloride |
The compound shares structural features with other important chemical intermediates, including 4-nitrobenzylamine hydrochloride and various chloronitrobenzene derivatives. These structural relationships facilitate the development of related synthetic methodologies and enable comparative studies of reactivity patterns within this chemical family.
Industrial and Research Importance
The industrial significance of this compound stems primarily from its role as a specialized intermediate in pharmaceutical and fine chemical synthesis. The compound serves as a key building block for the preparation of more complex molecules used in drug discovery and development programs. Research institutions and pharmaceutical companies utilize this compound as a starting material for the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Chemical manufacturing companies have developed specialized production protocols for this compound to meet the demands of research institutions and pharmaceutical development programs. The compound's unique reactivity profile makes it particularly valuable for applications requiring selective chemical transformations under controlled conditions. Industrial synthesis typically involves multi-step processes beginning with readily available chloronitrobenzene precursors.
The research importance of this compound extends beyond its immediate synthetic applications to include its use in fundamental studies of aromatic amine chemistry. Academic research groups employ this compound to investigate reaction mechanisms, develop new synthetic methodologies, and explore structure-activity relationships in related chemical systems. The compound's well-defined structure and predictable reactivity make it an excellent model system for these investigations.
| Application Sector | Specific Uses | Research Volume |
|---|---|---|
| Pharmaceutical Research | Intermediate synthesis, drug discovery | High |
| Academic Research | Mechanistic studies, methodology development | Medium |
| Fine Chemical Manufacturing | Specialized intermediate production | Medium |
| Analytical Chemistry | Reference standards, calibration compounds | Low |
Contemporary research applications include the compound's use in the development of new synthetic methodologies for complex organic molecules. Researchers have explored its potential in multicomponent reactions, cascade transformations, and other advanced synthetic strategies. The compound's ability to undergo selective transformations makes it particularly valuable for these sophisticated synthetic approaches.
The compound also finds applications in materials science research, where its unique electronic properties contribute to the development of specialized organic materials. Research groups have investigated its incorporation into polymer systems and other advanced materials applications, though these represent more specialized and limited-scale uses compared to its primary role in synthetic chemistry.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPELJBOKRMZXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Chloro-3-nitrobenzyl)amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Chemical Name : this compound
- Molecular Formula : CHClNO·HCl
- Melting Point : 152°C
- Solubility : Soluble in water .
The biological activity of this compound can be attributed to its structural components, particularly the nitro and chloro groups. These groups influence the compound's binding affinity to various biological targets, including:
- Enzymes : The compound may serve as an inhibitor or modulator of specific enzymatic activities.
- Receptors : It has potential interactions with cellular receptors that could influence signaling pathways.
The nitro group can undergo metabolic reduction to an amino group, which may lead to the formation of active metabolites, further contributing to its biological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, similar compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 8 ng/mL .
Case Study: Bioremediation Potential
A notable study involving the degradation of 4-chloro-3-nitrophenol (a related compound) by Pseudomonas sp. JHN demonstrated the potential for bioremediation applications. This bacterium utilized 4-chloro-3-nitrophenol as a sole carbon source, leading to the formation of 4-chlororesorcinol as a major metabolite. The study highlighted the compound's role in environmental applications, showcasing its degradation pathway and chemotactic behavior towards pollutants .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Active against MRSA (MIC = 8 ng/mL) | |
| Bioremediation | Degraded by Pseudomonas sp. JHN | |
| Enzyme Interaction | Potential inhibitor of specific enzymes |
Research Findings
- Antimicrobial Studies : Compounds related to this compound have been evaluated for their antimicrobial efficacy against various pathogens. Results indicate promising activity, particularly against resistant strains.
- Bioremediation Research : The ability of certain bacteria to metabolize related nitrophenolic compounds suggests potential applications in environmental cleanup efforts.
- Mechanistic Insights : Research into the metabolic pathways indicates that the compound may be transformed into more active forms within biological systems, enhancing its therapeutic potential.
Scientific Research Applications
A. Drug Development
(4-Chloro-3-nitrobenzyl)amine hydrochloride serves as an essential intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic medications. The compound's ability to modify biological activity makes it a candidate for developing new drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders .
B. Structure-Activity Relationship Studies
Research indicates that modifications on the (4-chloro-3-nitrobenzyl)amine structure can significantly affect its biological activity. Structure-activity relationship (SAR) studies have been conducted to identify compounds with enhanced efficacy as pharmacological agents, focusing on how different substituents influence the interaction with biological targets .
A. Intermediate in Chemical Reactions
This compound is widely used as an intermediate in synthesizing other chemical entities, including:
- Dyes : It plays a crucial role in producing azo dyes and other colorants used in textiles and printing .
- Polymers : It can be utilized in creating polyurethanes and other polymeric materials, contributing to advancements in material science .
B. Catalytic Applications
This compound has been investigated for its catalytic properties in various reactions, including polymerization processes. Its ability to facilitate reactions makes it a valuable tool for chemists aiming to develop new materials with specific properties .
Analytical Chemistry
In analytical chemistry, this compound can serve as a derivatization agent, enhancing the detection of amines in complex mixtures. This application is particularly useful in biochemical assays where sensitive detection methods are required .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives (e.g., 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one)
- Structure: Combines a coumarin core with 4-methylbenzylamino and iminomethyl substituents.
- Synthesis : Prepared from 4-chloro-3-formylcoumarin and p-methylbenzylamine via nucleophilic substitution .
- Key Differences : The coumarin backbone introduces fluorescence properties, unlike the simpler benzylamine structure of the target compound. The 4-chloro-3-nitro substitution in the target compound enhances electrophilicity, facilitating reactions like amination or reduction, whereas the coumarin derivative’s formyl group enables Schiff base formation .
Piperazine/Benzylidene Hybrids (e.g., (4-Chloro-3-nitrobenzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine)
- Structure : Features a benzylidene group linked to a piperazine ring with a 2-methoxyphenyl substituent.
- In contrast, the target compound’s hydrochloride salt improves crystallinity and stability for storage .
Functional Group Comparisons
Amide vs. Amine Hydrochloride (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide)
- Structure : Contains a 4-nitrobenzamide group linked to a 3-chlorophenethyl chain.
- Synthesis : Synthesized via the Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine .
- Key Differences : The amide group in this compound reduces nucleophilicity compared to the free amine in the target compound. This makes the amide less reactive in alkylation or acylation reactions but more stable under acidic conditions .
Heterocyclic Analogues (e.g., [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride)
- Structure: Incorporates a 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability.
- The target compound’s nitro group offers redox activity, useful in prodrug strategies .
Preparation Methods
Reaction Mechanism and Conditions
The most documented synthesis begins with 4-chloro-3-nitrobenzonitrile, which undergoes reduction via borane-THF complex in tetrahydrofuran (THF) at 0–20°C. Borane-THF selectively reduces the nitrile group to a primary amine while preserving the nitro and chloro substituents. After overnight stirring, methanol and concentrated hydrochloric acid are introduced, and the mixture is refluxed for four hours to protonate the amine, forming the hydrochloride salt.
Critical Parameters :
- Temperature Control : Maintaining 0°C during borane-THF addition prevents side reactions such as nitro group reduction or dechlorination.
- Stoichiometry : A 1.7:1 molar ratio of borane-THF to nitrile ensures complete conversion, as excess reagent avoids intermediate stagnation.
- Acidification : Refluxing with HCl in methanol ensures quantitative salt formation, while subsequent water addition precipitates impurities.
Purification and Yield Optimization
The crude product is concentrated, treated with water to remove hydrophilic byproducts, and salted out using sodium chloride to enhance crystallization. Filtration and washing with cold methanol yield (4-chloro-3-nitrobenzyl)amine hydrochloride with 65% efficiency. Scaling this method requires attention to solvent recovery and azeotropic drying to minimize losses during concentration.
Alternative Methodologies and Comparative Analysis
Nucleophilic Substitution of Benzyl Halides
Replacing the nitrile route, 4-chloro-3-nitrobenzyl chloride could theoretically react with ammonia to form the target amine. However, this method faces challenges due to the poor nucleophilicity of ammonia and competing elimination reactions. Patent literature for related compounds highlights thionyl chloride-mediated chlorination of benzyl alcohols as a precursor step, but this approach introduces complexity in isolating intermediates.
Industrial-Scale Production Considerations
Process Intensification and Cost Management
Industrial synthesis prioritizes solvent recycling and continuous flow systems to enhance throughput. For instance, THF recovery via distillation reduces raw material costs, while in-line pH monitoring ensures consistent acidification. Companies like ChemDiv offer custom synthesis services, adapting laboratory protocols to kilogram-scale batches with ≥98% purity.
Quality Control and Analytical Validation
Batch consistency is verified through:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Chloro-3-nitrobenzyl)amine hydrochloride, and what analytical methods are used to confirm its purity?
- Synthesis : A standard method involves reacting 4-chloro-3-nitrobenzyl alcohol with thionyl chloride (SOCl₂) or AlCl₃ to form the benzyl chloride intermediate, followed by amination. Alternatively, the Schotten-Baumann reaction can be employed using acyl chlorides and amines under basic conditions (e.g., trimethylamine in dichloromethane) .
- Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity.
- UV-Vis and Mass Spectrometry : For functional group identification and molecular weight verification.
- Chloride Content Analysis : Atomic absorption spectroscopy (AAS) offers higher sensitivity (detection limit ~0.1 ppm) compared to titrimetry, reducing interference from organic matrices .
Q. How can researchers accurately determine the chloride content in this compound?
- Methodology :
-
Atomic Absorption Spectroscopy (AAS) : Calibrate with NaCl standards (0.1–10 ppm range). Digest the compound in nitric acid, filter, and measure chloride ions at 324.7 nm. Achieves ±1% accuracy .
-
Titrimetry (Comparison) : Less precise (±3% error) due to endpoint ambiguity in colored solutions. AAS is preferred for trace analysis.
Method Sensitivity Accuracy Interference Risk AAS 0.1 ppm ±1% Low Argentometric 10 ppm ±3% High (organic ions)
Advanced Research Questions
Q. What stoichiometric considerations are critical when using this compound in dehydration reactions to prevent impurities?
- Key Insight : A 1:1 molar ratio of amine hydrochloride to MgCl₂·6H₂O is essential to avoid MgOHCl formation during dehydration. Excess amine hydrochloride ensures complete conversion to anhydrous MgCl₂ at 250–300°C .
- Experimental Design :
Mix amine hydrochloride and MgCl₂·6H₂O in a 1.5:1 molar ratio.
Heat gradually (5°C/min) under nitrogen.
Monitor by thermogravimetric analysis (TGA) to confirm weight loss corresponds to H₂O and HCl release.
Q. How do computational studies (e.g., DFT) aid in understanding the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier molecular orbitals. Basis sets like 6-31G* are suitable for predicting reactivity .
- Applications :
- Predict nucleophilic attack sites (e.g., nitro group reduction).
- Simulate vibrational spectra (IR/Raman) to cross-validate experimental data.
Q. How can researchers optimize alkylation reactions involving this compound to minimize byproducts?
- Optimization Strategies :
- Catalyst Ratio : Use AlCl₃ at 0.18 mol/mol substrate for benzyl chloride intermediates. For benzyl alcohol derivatives, increase AlCl₃ to 1.5 mol/mol to compensate for in situ chloride formation .
- Temperature Control : Maintain ≤40°C to prevent nitro group decomposition.
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap HCl vapors.
Data Contradiction Analysis
Q. Discrepancies in reported thermal stability: How should researchers reconcile conflicting data on decomposition temperatures?
- Root Cause : Variations arise from moisture content or heating rates.
- Resolution :
Standardize TGA conditions (e.g., 10°C/min under N₂).
Pre-dry samples at 100°C for 2 hours.
Methodological Recommendations
- Synthesis Scale-Up : For gram-scale production, use Schotten-Baumann conditions with slow acyl chloride addition to control exotherms .
- Storage : Store in desiccators with P₂O₅ to prevent hygroscopic degradation.
- Safety : Handle under inert atmosphere due to nitro group explosivity at high temperatures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
